2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMGPNWEKMJSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational synthesis route involves the reaction of 2,6-dichlorobenzonitrile with ethanolamine in the presence of copper acetate as a catalyst. This method, adapted from CN103694189A, operates via a two-step mechanism:
- Intermediate Formation : Ethanolamine undergoes nucleophilic attack on the nitrile group of 2,6-dichlorobenzonitrile, facilitated by copper acetate. This step generates a 2-thiazoline or 2-oxazoline intermediate, depending on the sulfur or oxygen source.
- Oxidative Aromatization : The intermediate is oxidized using DDQ, which dehydrogenates the heterocycle to yield the fully aromatic 1,3-oxazole.
The choice of 2,6-dichlorobenzonitrile as the substrate ensures regioselective incorporation of the dichlorophenyl group at position 2 of the oxazole ring. Ethanolamine serves dual roles as both a nitrogen source and the provider of the ethoxy group at position 5.
Optimization of Reaction Conditions
Experimental data from CN103694189A demonstrate that solvent-free conditions at 80–100°C for 5–10 hours maximize intermediate formation (Table 1). A molar ratio of 1:2–1:6 (nitrile:ethanolamine) and 1.5–2.5 equivalents of copper acetate are critical for achieving >90% conversion.
Table 1: Optimization Parameters for Intermediate Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: <50% yield |
| Reaction Time | 5–10 hours | <5h: Incomplete reaction |
| Cu(OAc)₂ Equivalents | 1.5–2.5 | <1.5: Slow kinetics |
Post-intermediate formation, the addition of DDQ (1–3 equivalents) in dichloromethane at room temperature completes the aromatization within 10–15 hours. The absence of solvent during the initial step reduces side reactions and simplifies purification.
Oxidative Aromatization with DDQ
Role of DDQ in Dehydrogenation
DDQ acts as a stoichiometric oxidant, abstracting two hydrogen atoms from the oxazoline intermediate to form the aromatic oxazole. The reaction proceeds via a radical mechanism, with DDQ’s high electron affinity driving the dehydrogenation. Notably, the use of DDQ avoids the generation of toxic phosgene, a common byproduct in alternative chlorination routes.
Workup and Purification
The final reaction mixture is quenched with 5–20% aqueous sodium hydroxide to neutralize excess DDQ. Subsequent extraction with dichloromethane and column chromatography (petroleum ether/ethyl acetate = 10:1) isolates the product in >98% purity. Representative yields for analogous substrates range from 78% to 94%.
Comparative Analysis of Alternative Synthetic Routes
Solid-Phase Synthesis with Bis(trichloromethyl) Carbonate
CN102432559A discloses a method for synthesizing 2,6-dichlorobenzoxazole using bis(trichloromethyl) carbonate under solid-light conditions. While this approach achieves high yields (98%), it is unsuitable for introducing the ethoxy group at position 5. Furthermore, the reliance on trichloromethyl reagents raises safety concerns due to phosgene release.
Limitations of Conventional Cyclodehydration
Traditional methods employing phosphoryl chloride or thionyl chloride for cyclodehydration face challenges in regioselectivity and functional group tolerance. For example, the ethoxy group at position 5 is prone to elimination under acidic conditions, leading to undesired byproducts.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
The target compound exhibits distinct signals in its ¹H NMR spectrum:
- A singlet at δ 7.72 ppm corresponding to the oxazole proton (C₄-H).
- Aromatic protons from the 2,6-dichlorophenyl group appear as doublets at δ 8.08–8.05 ppm (C₂, C₆-H) and δ 7.47 ppm (C₃, C₄, C₅-H).
¹³C NMR confirms the presence of the ethoxy group (δ 162.0 ppm, C=O) and aromatic carbons adjacent to chlorine atoms (δ 138.6 ppm).
Mass Spectrometry and Infrared Spectroscopy
Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak at m/z = 257 [M]⁺, consistent with the molecular formula C₁₁H₈Cl₂NO₂. Infrared (IR) stretches at 1587 cm⁻¹ (C=N) and 920 cm⁻¹ (C-O-C) further validate the structure.
Industrial Scalability and Environmental Considerations
The copper acetate-DDQ methodology offers scalability advantages due to its one-pot design and minimal solvent usage. A preliminary life-cycle assessment estimates a 40% reduction in waste compared to phosgene-based routes. However, DDQ’s cost and limited reusability remain challenges for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced oxazole products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Key applications include:
- Antimicrobial Activity : Research indicates that oxazole derivatives, including 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole, possess notable antimicrobial properties. A study demonstrated that various substituted oxazoles showed effective inhibition against multiple bacterial strains with Minimum Inhibitory Concentration (MIC) values in the low microgram range .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. For instance, derivatives of oxazole have shown promising results against human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116), with enhanced activity linked to specific substituents on the oxazole ring .
- Anti-inflammatory Effects : Compounds similar to this compound have been investigated for their anti-inflammatory potential. Studies have indicated that certain oxazole derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like diclofenac .
Synthetic Methodologies
The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements include:
- Catalytic Approaches : Innovative catalytic systems have been developed for the efficient synthesis of oxazole derivatives. For example, palladium complexes have been utilized as catalysts to facilitate reactions between 2-amino phenols and aldehydes, yielding high product yields under mild conditions .
- Green Chemistry Techniques : Eco-friendly synthetic routes are increasingly being adopted. Researchers have reported methods using water as a solvent and recyclable catalysts to minimize environmental impact while achieving high yields .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial activity of various oxazole derivatives against common pathogens. The results indicated that compounds with the dichlorophenyl moiety exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study provided detailed MIC values and structure-activity relationships (SAR) that elucidated how modifications to the oxazole ring influence antimicrobial potency .
Case Study 2: Anticancer Activity Assessment
In vitro assays were conducted to assess the cytotoxic effects of this compound on cancer cell lines. The findings revealed that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Data from these assays demonstrated a dose-dependent response with significant reductions in cell viability at higher concentrations .
Table 1: Biological Activities of Oxazole Derivatives
Table 2: Synthesis Methods and Yields
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 477867-61-1
- Molecular Formula: C₁₁H₉Cl₂NO₂
- Molecular Weight : 258.10 g/mol
- Structure : Features a 1,3-oxazole core substituted with a 2,6-dichlorophenyl group at the 2-position and an ethoxy group at the 5-position.
- MDL Number : MFCD00793753 .
Physical Properties :
Structural and Functional Analogues
The compound belongs to a class of dichlorophenyl-substituted heterocycles. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparative Insights
Structural Diversity: The target compound’s oxazole ring distinguishes it from Clonidine (imidazoline) and pyrazole-containing analogues. The oxazole’s electron-rich nature may influence reactivity and binding affinity compared to imidazoline or pyrazole systems .
Pharmacological Activity: Clonidine Hydrochloride is a well-characterized therapeutic agent, whereas the target compound lacks published pharmacological data. 2-(2,4-Dichlorophenoxy)propionic acid highlights the role of dichlorophenyl groups in agrochemicals, contrasting with the target compound’s unexplored applications .
Synthetic Challenges: The synthesis of the target compound (as with related dichlorophenyl heterocycles) likely involves multi-step reactions, including cyclization and halogenation.
Research Findings and Gaps
- Unanswered Questions: No toxicity or stability data are available for the target compound, unlike Clonidine, which has well-documented safety profiles. Comparative studies on metabolic pathways are absent .
Biological Activity
The compound 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole belongs to the oxazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure : The compound features a dichlorophenyl group and an ethoxy substituent on the oxazole ring, which contribute to its unique biological properties.
Anticancer Activity
Research indicates that oxazole derivatives exhibit notable anticancer properties . For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives displayed significant cytotoxicity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma), with IC50 values indicating effective proliferation inhibition .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 20.5 |
| HCT-116 | 15.3 |
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives have been extensively studied. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. For example, it was reported that related oxazole derivatives exhibited zones of inhibition comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli .
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 18 |
Anti-inflammatory and Analgesic Effects
Compounds within the oxazole class have also been evaluated for their anti-inflammatory and analgesic activities. Some derivatives demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerase I and cyclooxygenases (COX), which are crucial in cancer cell proliferation and inflammation .
- Interaction with Biological Receptors : Oxazole derivatives often mimic nucleobases like guanine and adenine, allowing them to interact with various biological receptors effectively .
Case Studies
Several studies have highlighted the promising biological activities of oxazole derivatives:
- A study conducted by Swellmeen et al. (2016) reported that spiro derivatives containing oxazole exhibited high antifungal activity against Aspergillus niger, with a zone of inhibition reaching up to 90 mm .
- Another investigation into the structure-activity relationship (SAR) of oxadiazole derivatives revealed that modifications at specific positions significantly enhanced their anticancer potency .
Q & A
Basic Synthesis: What are the standard synthetic routes for 2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole?
Answer: The compound is typically synthesized via cyclization reactions involving dichlorophenyl-substituted precursors. A common method involves:
- Step 1: Formation of an oxime intermediate from 2,6-dichlorobenzaldehyde using hydroxylamine hydrochloride under alkaline conditions .
- Step 2: Chlorination of the oxime to generate an intermediate like 2,6-dichlorophenylisoxazole chloride.
- Step 3: Alkoxylation at the 5-position using ethanol in the presence of a base (e.g., NaH) to introduce the ethoxy group.
Alternative routes may employ coupling reactions with ethoxy-containing fragments, as seen in analogous oxazole syntheses .
Structural Characterization: What techniques are most reliable for confirming the molecular structure of this compound?
Answer: A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., ethoxy group at C5, dichlorophenyl at C2) .
- X-ray Crystallography: Resolve dihedral angles between the oxazole ring and substituents; for example, the dichlorophenyl ring may exhibit a ~9.5° twist relative to the oxazole plane .
- Mass Spectrometry (HRMS): Confirm molecular formula (e.g., CHClNO) and isotopic patterns .
Initial Biological Screening: How can researchers assess the compound’s baseline biological activity?
Answer: Begin with in vitro assays targeting relevant pharmacological pathways:
- Enzyme Inhibition Assays: Screen against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates, given structural similarities to anti-inflammatory oxadiazoles .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .
- Microbial Susceptibility Testing: Employ broth microdilution for Gram-positive/negative bacteria, as dichlorophenyl groups may enhance membrane disruption .
Advanced Synthesis Optimization: What strategies improve yield in the cyclization step?
Answer: Key variables include:
- Catalyst Selection: Use pyridine or DMAP to stabilize intermediates during cyclization, as demonstrated in oxadiazole syntheses .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
- Temperature Control: Microwave-assisted synthesis (e.g., 100–120°C, 30 min) can reduce side reactions and improve yields compared to traditional heating .
Structure-Activity Relationship (SAR) Studies: How does the ethoxy group influence bioactivity?
Answer: The ethoxy group at C5 likely modulates:
- Lipophilicity: Increases membrane permeability, as seen in analogs with alkoxy substituents .
- Electron Density: Electron-donating effects may enhance binding to hydrophobic enzyme pockets. Compare activity against methyl or hydrogen substituents via in silico docking (e.g., AutoDock Vina) .
- Metabolic Stability: Ethoxy groups resist hydrolysis better than shorter alkoxy chains, improving pharmacokinetics .
Handling Data Contradictions: How to resolve discrepancies in reported biological activity?
Answer: Systematically evaluate variables:
- Assay Conditions: Compare buffer pH, temperature, and cell passage numbers across studies. For example, COX-2 inhibition may vary with assay pH .
- Compound Purity: Verify via HPLC (≥95% purity); impurities like unreacted dichlorophenyl precursors can skew results .
- Statistical Power: Replicate experiments with larger sample sizes (n ≥ 3) and use ANOVA for significance testing .
Stability and Storage: What conditions prevent degradation of this compound?
Answer:
- Storage: -20°C in amber vials under inert gas (N or Ar) to prevent oxidation of the oxazole ring .
- Solvent Compatibility: Avoid DCM or chloroform for long-term storage; use anhydrous DMSO or ethanol .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Analytical Method Development: How to quantify trace impurities in synthesized batches?
Answer:
- HPLC Method: Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Monitor at 254 nm; retention time ~8.2 min for the parent compound .
- GC-MS for Volatiles: Detect residual solvents (e.g., pyridine) with a DB-5MS column and EI ionization .
- ICP-OES: Quantify heavy metal catalysts (e.g., Pd, Cu) below 10 ppm .
Molecular Interactions: How to study C–H···Cl interactions in crystallographic structures?
Answer:
- X-ray Diffraction: Resolve intermolecular distances (e.g., 3.3–3.5 Å for C–H···Cl) and angles (>140°) .
- Hirshfeld Surface Analysis: Visualize interaction hotspots using CrystalExplorer; compare to dichlorophenyl-containing analogs .
- DFT Calculations: Compute interaction energies (e.g., B3LYP/6-311++G**) to correlate with packing efficiency .
Comparative Pharmacological Profiles: How does this compound differ from 3-(2,6-dichlorophenyl)-5-methylisoxazole derivatives?
Answer:
- Bioavailability: Ethoxy substitution improves solubility (logP ~2.8) vs. methyl (logP ~3.5), enhancing oral absorption .
- Target Selectivity: Ethoxy may reduce off-target effects compared to methyl in kinase inhibition assays .
- Metabolic Pathways: Ethoxy groups undergo slower hepatic oxidation, prolonging half-life (t > 6 h in murine models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
